molecular formula C11H21BF4N2O2 B1272267 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate CAS No. 219543-09-6

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate

Cat. No.: B1272267
CAS No.: 219543-09-6
M. Wt: 300.1 g/mol
InChI Key: HTMHEICBCHCWAU-UHFFFAOYSA-O
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Description

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate, also known as Bobbitt’s salt, is a widely used organic compound in synthetic chemistry. It is recognized for its stability and effectiveness as an oxidizing agent. The compound has the molecular formula C11H21BF4N2O2 and a molecular weight of 300.10 g/mol . It appears as a light yellow to orange powder or crystal and is highly soluble in methanol .

Mechanism of Action

Target of Action

The primary target of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate, also known as N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate, is alcohols in organic compounds . It interacts with these alcohols during the oxidation process .

Mode of Action

This compound acts as an oxidizing agent . It interacts with its targets (alcohols) by oxidizing them to their corresponding aldehyde, ketone, or carboxylic acid . It can also convert aldehydes to hexafluoroisopropyl (HFIP) esters via oxidative esterification .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the oxidation pathway of alcohols . The downstream effects include the formation of aldehydes, ketones, or carboxylic acids from alcohols . Additionally, it can lead to the formation of HFIP esters from aldehydes .

Result of Action

The result of the action of this compound is the oxidation of alcohols to their corresponding aldehyde, ketone, or carboxylic acid . This transformation is crucial in organic synthesis for the preparation of various useful chemical intermediates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can impact the efficiency of the oxidation process . Moreover, this reagent is reported to be highly stable to both air and moisture , which suggests that it can be used under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate plays a crucial role in biochemical reactions, particularly in oxidation processes. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, facilitating the conversion of alcohols to their corresponding aldehydes or ketones . The compound’s interaction with these enzymes involves the transfer of electrons, leading to the oxidation of the substrate. Additionally, it can interact with other biomolecules, such as proteins and nucleic acids, through oxidative modifications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression. This oxidative stress can also affect cellular metabolism by altering the activity of metabolic enzymes and the levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through oxidative mechanisms. It acts as an electron acceptor, facilitating the oxidation of substrates by accepting electrons and forming a reduced product . This process involves the formation of a pseudo-carbocation at the α-carbon of the substrate, which is stabilized by the compound’s structure . The compound can also inhibit or activate enzymes by modifying their active sites through oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions (2-8°C) but can degrade at higher temperatures . Long-term exposure to the compound can lead to cumulative oxidative damage in cells, affecting cellular function and viability . In vitro and in vivo studies have shown that the compound’s effects can persist over extended periods, leading to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial oxidative modifications, enhancing cellular function and metabolism . At high doses, it can cause toxic effects, including oxidative damage to cellular components and tissues . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to oxidation-reduction reactions . It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, facilitating the conversion of alcohols to aldehydes and ketones . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes and the levels of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its solubility and stability in different cellular environments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its oxidative activity and interactions with other biomolecules, affecting cellular processes and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate typically involves the reaction of 2,2,6,6-tetramethyl-4-oxopiperidine with acetamide. This intermediate product is then reacted with tetrafluoroboric acid to yield the final compound . The reaction conditions generally require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate primarily undergoes oxidation reactions. It is known for its ability to oxidize alcohols to aldehydes, ketones, or carboxylic acids . Additionally, it can facilitate the oxidative esterification of aldehydes to hexafluoroisopropyl esters .

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, aldehydes, and various solvents such as methanol. The reactions typically occur under mild conditions, often at room temperature, and do not require the presence of metal catalysts .

Major Products

The major products formed from these reactions include aldehydes, ketones, carboxylic acids, and hexafluoroisopropyl esters. These products are valuable intermediates in organic synthesis and are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate is unique due to its high stability and effectiveness as an oxidizing agent. Unlike other oxidants, it does not require metal catalysts and operates under mild conditions, making it environmentally benign and easy to handle .

Properties

IUPAC Name

N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.BF4/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9;2-1(3,4)5/h9H,6-7H2,1-5H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMHEICBCHCWAU-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(=O)NC1CC([N+](=O)C(C1)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BF4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219543-09-6
Record name Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219543-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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